molecular formula C18H17NO4 B10890089 2-oxo-2-phenylethyl N-(phenylacetyl)glycinate

2-oxo-2-phenylethyl N-(phenylacetyl)glycinate

Cat. No.: B10890089
M. Wt: 311.3 g/mol
InChI Key: WBIXLHSFDMHMOW-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is an organic compound with a complex structure that includes both phenyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the esterification or transesterification of phenylacetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Phenylglyoxal hydrate
  • Methyl benzoylformate
  • Phenylglyoxylic acid
  • Ethyl benzoylformate

Uniqueness

Compared to these similar compounds, 2-OXO-2-PHENYLETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of phenyl and acetate groups allows for versatile applications in various fields .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

phenacyl 2-[(2-phenylacetyl)amino]acetate

InChI

InChI=1S/C18H17NO4/c20-16(15-9-5-2-6-10-15)13-23-18(22)12-19-17(21)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21)

InChI Key

WBIXLHSFDMHMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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